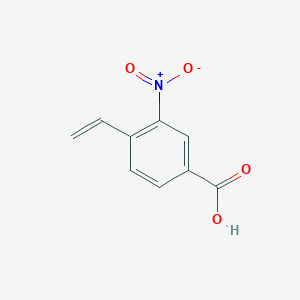

4-Ethenyl-3-nitrobenzoic acid

Description

4-Ethenyl-3-nitrobenzoic acid (IUPAC name: 3-nitro-4-vinylbenzoic acid) is a nitro-substituted benzoic acid derivative featuring an ethenyl (vinyl) group at the para position relative to the carboxylic acid moiety and a nitro group at the meta position.

Propriétés

Numéro CAS |

156098-55-4 |

|---|---|

Formule moléculaire |

C9H7NO4 |

Poids moléculaire |

193.16 g/mol |

Nom IUPAC |

4-ethenyl-3-nitrobenzoic acid |

InChI |

InChI=1S/C9H7NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2,(H,11,12) |

Clé InChI |

WTKSNZKKULBDGF-UHFFFAOYSA-N |

SMILES |

C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

SMILES canonique |

C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-3-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-vinylbenzoic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring .

Another approach involves the Wittig reaction, where 4-bromomethylbenzoic acid is first prepared from 4-methylbenzoic acid using N-bromosuccinimide and benzoyl peroxide. The resulting 4-bromomethylbenzoic acid is then subjected to a Wittig reaction with a suitable ylide to form 4-vinylbenzoic acid, which can subsequently be nitrated .

Industrial Production Methods

Industrial production of 4-Ethenyl-3-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Ethenyl-3-nitrobenzoic acid.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group in nitrobenzoic acid derivatives is highly reactive toward esterification. For example:

-

Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol and sulfuric acid yields 4-amino-3-nitrobenzoic acid methyl ester (46–95% yield depending on reaction time) .

-

Microwave- or ultrasound-assisted esterification of 4-nitrobenzoic acid with ethanol using ultradispersed natural zeolite catalysts achieves up to 67% yield of ethyl 4-nitrobenzoate .

Key Reaction Conditions for Esterification

| Substrate | Catalyst/Reagent | Yield (%) | Time (h) | Temperature (°C) |

|---|---|---|---|---|

| 4-Amino-3-nitrobenzoic acid | H₂SO₄, methanol | 46–95 | 1–16 | Reflux |

| 4-Nitrobenzoic acid | H-HEU-M zeolite | 67 | 2 | 78 (microwaves) |

Nitro Group Transformations

The nitro group in similar compounds undergoes reduction, nitration, or displacement:

-

Nitration : 4-hydroxybenzoic acid methyl ester reacts with 30–62% nitric acid to form 4-hydroxy-3-nitrobenzoic acid methyl ester (optimized at 20–30°C) .

-

Reduction : Catalytic hydrogenation of nitro groups in nitrobenzoates (e.g., 4-nitrobenzoic acid esters) yields corresponding amino derivatives .

Example Nitration Parameters

| Parameter | Value |

|---|---|

| Nitric acid strength | 30–62% by weight |

| Temperature | 20–60°C |

| Reaction time | 1 hour |

Oxidation of Alkyl Side Chains

Oxidation of alkyl substituents on nitrobenzoic acids is feasible under controlled conditions:

-

Nitric acid oxidation of 2,4-dimethylnitrobenzene at 100–135°C yields 3-methyl-4-nitrobenzoic acid (50% yield) .

Optimized Oxidation Conditions

| Parameter | Value |

|---|---|

| Nitric acid concentration | 30–65% |

| Pressure | 0.8–1.2 MPa |

| Reaction time | 4–10 hours |

Functionalization of the Ethenyl Group

While no direct data exists for 4-ethenyl-3-nitrobenzoic acid, analogous alkenes undergo:

-

Hydrogenation : Conversion of ethenyl to ethyl using H₂/Pd-C.

-

Electrophilic addition : Reactions with halogens or acids (e.g., HBr).

Purification and Characterization

Liquid-liquid extraction and spectroscopy are critical for isolating and verifying products:

-

Liquid-liquid extraction separates sodium carboxylate salts (aqueous) from esters (organic) .

-

¹H/¹³C NMR identifies functional groups (e.g., ester methoxy protons at δ 3.80 ppm) .

Typical NMR Data for Nitrobenzoates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-Amino-3-nitrobenzoic acid methyl ester | 3.80 (s, CH₃) | 51.9 (CH₃), 164.9 (C=O) |

Applications De Recherche Scientifique

Chemical Properties and Reactions

4-Ethenyl-3-nitrobenzoic acid features an ethyl group at the para position and a nitro group at the meta position of the benzene ring. This unique structure contributes to its reactivity and potential applications.

Common Reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Electrophilic Aromatic Substitution: The compound can participate in substitution reactions, where the nitro group directs incoming substituents to the meta position.

- Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Major Products Formed:

- Reduction: 4-Ethyl-3-aminobenzoic acid.

- Substitution: Various substituted derivatives depending on the electrophile used.

- Oxidation: 4-Carboxy-3-nitrobenzoic acid.

Scientific Research Applications

4-Ethenyl-3-nitrobenzoic acid is utilized in various research domains:

1. Chemistry:

- Serves as a precursor for synthesizing complex organic molecules.

- Acts as a reagent in organic reactions.

2. Biology:

- Investigated for enzyme inhibition and protein-ligand interactions.

- Studied for its antimicrobial properties against pathogens, including Mycobacterium tuberculosis, with derivatives showing significant activity against this bacterium .

3. Medicine:

- Explored as a building block for pharmaceutical compounds with potential anti-inflammatory and antimicrobial effects .

- Its derivatives have been studied for anticancer properties, highlighting their biological relevance .

4. Industry:

- Used in producing dyes, pigments, and other industrial chemicals due to its reactive nature .

A study examined the biological activity of various nitrobenzoate derivatives, including 4-Ethenyl-3-nitrobenzoic acid. It was found that these compounds exhibited broad-spectrum antimicrobial activities, particularly against M. tuberculosis, suggesting their potential use in developing new antimicrobial agents .

Case Study 2: Synthesis and Applications

Research demonstrated that 4-Ethenyl-3-nitrobenzoic acid could be effectively synthesized through various methods, including environmentally friendly approaches using solid acidic zeolites as catalysts. This synthesis method enhances yield while minimizing environmental impact .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Used in various reactions including reductions and substitutions |

| Biology | Antimicrobial studies | Effective against M. tuberculosis; potential for new drug development |

| Medicine | Pharmaceutical building block | Investigated for anti-inflammatory and anticancer properties |

| Industry | Production of dyes and pigments | Utilized due to reactive nature |

Mécanisme D'action

The mechanism of action of 4-Ethenyl-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring and the vinyl group. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The vinyl group allows for polymerization reactions, leading to the formation of complex polymeric structures .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of 4-Ethenyl-3-nitrobenzoic Acid

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the meta position strongly withdraws electrons, reducing the pKa of the carboxylic acid (increasing acidity) compared to unsubstituted benzoic acid. This effect is amplified in 4-chloro-3-nitrobenzoic acid due to the additional EWG (-Cl) .

- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or methyl (-CH₃) groups at para/meta positions moderate acidity. For example, 3-methoxy-4-nitrobenzoic acid exhibits lower acidity than 4-ethenyl-3-nitrobenzoic acid due to the EDG nature of -OCH₃ .

- Hydrophobicity: Ester derivatives (e.g., ethyl 4-chloro-3-nitrobenzoate) show higher lipid solubility than their carboxylic acid counterparts, making them suitable for hydrophobic environments .

Research Findings and Trends

- Pharmacological Potential: Analogs like 4-chloro-3-nitrobenzoic acid are precursors to herbicides, suggesting that 4-ethenyl-3-nitrobenzoic acid could be tailored for similar applications with improved biodegradability due to the ethenyl group .

- Materials Science: The conjugated system in 4-ethenyl-3-nitrobenzoic acid may enhance photophysical properties, making it a candidate for organic semiconductors, though this requires validation beyond the current evidence .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethenyl-3-nitrobenzoic acid, and how can reaction conditions be optimized to minimize byproducts?

- Methodology: Nitration of benzoic acid derivatives typically employs mixed acid systems (e.g., HNO₃/H₂SO₄). For ethenyl-substituted analogs, electrophilic aromatic substitution must account for steric and electronic effects. For example, nitration of 4-methyl-3-nitrobenzoic acid involves controlled addition of nitric acid at 0°C to avoid over-nitration, followed by gradual warming to room temperature . Adjusting molar ratios of reagents and reaction time can reduce side products like dinitro derivatives.

- Validation: Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy.

Q. How can crystallographic techniques resolve structural ambiguities in 4-Ethenyl-3-nitrobenzoic acid derivatives?

- Methodology: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 is critical. For nitro-substituted aromatics, refine thermal displacement parameters to account for nitro group disorder.

- Example: For 3-nitrobenzoic acid analogs, SHELX refinement often requires isotropic displacement parameters for oxygen atoms in the nitro group to resolve positional disorder .

Q. What safety protocols are essential when handling nitroaromatic compounds like 4-Ethenyl-3-nitrobenzoic acid?

- Guidelines: Follow SDS recommendations for nitrobenzoic acids:

- Use non-vented goggles , nitrile gloves, and impermeable lab coats to prevent dermal exposure .

- Employ local exhaust ventilation to mitigate inhalation risks, as nitroaromatics may release NOₓ gases under decomposition .

- Store in amber glass containers at ≤4°C to prevent photodegradation .

Advanced Research Questions

Q. How do substituents (ethenyl vs. methyl/chloro) influence the electronic properties of 3-nitrobenzoic acid derivatives?

- Computational Approach: Density functional theory (DFT) using functionals like B3LYP can model substituent effects. For example, the Colle-Salvetti correlation-energy formula (adapted for electron density) predicts how ethenyl groups alter π-electron delocalization and nitro group reactivity .

- Experimental Validation: Compare experimental UV-Vis spectra (e.g., λmax shifts) with DFT-predicted electronic transitions .

Q. What mechanistic insights explain regioselectivity challenges in synthesizing 4-substituted-3-nitrobenzoic acids?

- Analysis: Nitration of benzoic acids often favors the meta position due to the electron-withdrawing carboxylic group. Ethenyl substituents, however, act as ortho/para directors, creating competing regioselectivity.

- Resolution: Use kinetic vs. thermodynamic control:

- Low-temperature nitration (-10°C) favors kinetic meta products.

- Prolonged reaction times at higher temperatures may shift selectivity toward para nitration due to steric hindrance .

Q. How can analytical discrepancies in quantifying nitrobenzoic acid derivatives be resolved?

- Case Study: Discrepancies in HPLC retention times or NMR integrals may arise from tautomerism (e.g., nitro-enol tautomers).

- Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.